molecular formula C10H13N5O2 B1400528 Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate CAS No. 1154030-73-5

Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate

Cat. No. B1400528
M. Wt: 235.24 g/mol
InChI Key: ZQOBTQXOHGZNRL-UHFFFAOYSA-N
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Patent
US08067407B2

Procedure details

1.3 g (7.5 mmol) of the compound from Example 4A and 1.4 ml (1.2 g, 8.2 mmol) of N,N-dimethylformamide diethyl acetal are stirred at a bath temperature of 100° C. for 16 h. For work-up, the cooled reaction solution is concentrated on a rotary evaporator and the residue is dried under reduced pressure. Yield: 1.5 g (86% of theory)
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[N:5][N:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:7]=1)#[N:2].C(O[CH:17](OCC)[N:18]([CH3:20])[CH3:19])C>>[CH3:17][N:18]([CH3:20])[CH:19]=[C:8]([N:6]1[CH:7]=[C:3]([C:1]#[N:2])[N:4]=[N:5]1)[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(#N)C=1N=NN(C1)CC(=O)OCC
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)OC(N(C)C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For work-up, the cooled reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
CN(C=C(C(=O)OCC)N1N=NC(=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.